

# An In-Depth Technical Guide to 4-Hydroxymenthol: Chemical Structure and Stereochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Hydroxymenthol

CAS No.: 140924-72-7

Cat. No.: B139006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Hydroxymenthol**, a hydroxylated derivative of the well-known monoterpene menthol, is a molecule of significant interest in various scientific disciplines, including synthetic organic chemistry, natural product chemistry, and pharmacology. Its structural complexity, arising from multiple chiral centers, gives rise to a fascinating array of stereoisomers, each with potentially unique biological activities and physical properties. This guide provides a comprehensive exploration of the chemical structure and intricate stereochemistry of **4-hydroxymenthol**, offering valuable insights for researchers and professionals in drug development and related fields.

Menthol itself is widely recognized for its characteristic cooling sensation and has been used for centuries in traditional medicine and is a common ingredient in pharmaceuticals, cosmetics, and flavorings.<sup>[1][2]</sup> The introduction of a hydroxyl group at the C4 position of the p-menthane skeleton significantly alters the molecule's polarity and potential for hydrogen bonding, thereby

influencing its chemical reactivity, metabolic pathways, and pharmacological profile. **4-Hydroxymenthol** has been identified as a metabolite of menthol and is also a target for synthetic chemists aiming to create novel analogs with enhanced or modified properties.[3] Its applications are being explored in areas such as cooling agents in cosmetics and as a chiral intermediate in the synthesis of new pharmaceutical compounds.[3]

This whitepaper will delve into the foundational aspects of **4-hydroxymenthol**'s structure, elucidate the nuances of its stereoisomers, and discuss the analytical techniques employed for their characterization.

## Chemical Structure and Nomenclature

**4-Hydroxymenthol** is a derivative of p-menthane, a monoterpene with a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4. In **4-hydroxymenthol**, a hydroxyl group is introduced at the 4-position of the menthol scaffold. The systematic IUPAC name for a specific stereoisomer of **4-hydroxymenthol** is (1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol.[3]

The core structure of **4-hydroxymenthol** consists of a cyclohexane ring with three chiral centers, leading to a total of  $2^3 = 8$  possible stereoisomers (four pairs of enantiomers). The relative and absolute configurations of the substituents (methyl, isopropyl, and two hydroxyl groups) on the cyclohexane ring determine the specific diastereomer and enantiomer.

### Key Structural Features:

- **p-Menthane Skeleton:** A cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.
- **Hydroxyl Groups:** Two hydroxyl groups are present, one at the original C3 position of menthol and a new one at the C4 position.
- **Chiral Centers:** The molecule possesses three stereogenic centers, giving rise to a rich stereochemical landscape.

The orientation of these substituents (axial or equatorial) in the chair conformation of the cyclohexane ring plays a crucial role in the molecule's stability and reactivity.

# The Intricacies of 4-Hydroxymenthol Stereochemistry

The presence of multiple chiral centers in **4-hydroxymenthol** results in a variety of stereoisomers, each with distinct three-dimensional arrangements of its atoms. Understanding the stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities and physical properties. The main diastereomers of menthol itself are menthol, neomenthol, isomenthol, and neoisomenthol, and the introduction of a hydroxyl group at the C4 position further complicates this stereochemical diversity.<sup>[4]</sup>

## Diastereomers and Enantiomers

The eight stereoisomers of **4-hydroxymenthol** can be grouped into four pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points, boiling points, and solubilities. This difference in properties allows for their separation using techniques like chromatography.

The relative stereochemistry of the hydroxyl groups and the alkyl substituents on the cyclohexane ring defines the different diastereomers. For instance, the terms *cis* and *trans* can be used to describe the relative orientation of substituents on the ring.

## Conformational Analysis

The cyclohexane ring of **4-hydroxymenthol** predominantly exists in a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. The stability of a particular conformer is influenced by the steric interactions between the substituents. Generally, conformers with bulky groups in the equatorial position are more stable.

Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for conformational analysis of menthol diastereomers and their derivatives.<sup>[4][5][6]</sup> These methods can help determine the dominant rotamers and the conformational equilibrium of the different isomers.<sup>[5][6]</sup>

## Synthesis and Biotransformation

The synthesis of specific **4-hydroxymenthol** stereoisomers presents a significant challenge due to the need for precise stereochemical control.

## Chemical Synthesis

Stereoselective synthetic routes are often employed to obtain specific diastereomers. These methods may involve the use of chiral catalysts or starting materials with predefined stereochemistry. For example, the stereoselective synthesis of related p-menthane diols has been achieved with high cis-selectivity through enzyme-catalyzed reactions.[7]

## Biotransformation

An alternative and often more selective method for producing **4-hydroxymenthol** is through the biotransformation of menthol using microorganisms, particularly fungi.[3] These organisms possess enzymes, such as cytochrome P450 monooxygenases, that can catalyze the stereospecific hydroxylation of menthol at the C4 position.[3] This biocatalytic approach can offer high selectivity, which is often difficult to achieve through traditional chemical synthesis.[3]

## Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and stereochemical assignment of **4-hydroxymenthol** isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including  $^1\text{H}$  and  $^{13}\text{C}$  NMR, is a cornerstone for determining the structure and stereochemistry of organic molecules.[4][5]

- $^1\text{H}$  NMR: Provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through Nuclear Overhauser Effect (NOE) experiments. The coupling constants ( $^3\text{J}_{\text{HH}}$ ) can be particularly informative for determining the relative stereochemistry of substituents on the cyclohexane ring.[6]
- $^{13}\text{C}$  NMR: Offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their stereochemical environment.[4][5]
- 2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC are invaluable for establishing the complete connectivity of the molecule and for assigning all proton and

carbon signals, especially in complex molecules like **4-hydroxymenthol**.<sup>[8]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying different isomers of **4-hydroxymenthol** in a mixture.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In **4-hydroxymenthol**, the characteristic broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  confirms the presence of the hydroxyl (-OH) groups.<sup>[3]</sup>

## Physicochemical Properties

The physical and chemical properties of **4-hydroxymenthol** are influenced by its stereochemistry. The introduction of the second hydroxyl group increases the molecule's polarity and its ability to form hydrogen bonds, which in turn affects its solubility, melting point, and boiling point.

Property	Value	Source
Molecular Formula	$\text{C}_{10}\text{H}_{20}\text{O}_2$	PubChem <sup>[3]</sup>
Molecular Weight	172.26 g/mol	PubChem <sup>[3]</sup>
IUPAC Name	(1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol	PubChem <sup>[3]</sup>

Note: The properties listed are for a specific stereoisomer. The properties of other stereoisomers may vary.

## Potential Applications and Future Directions

The diverse stereoisomers of **4-hydroxymenthol** represent a rich source of chemical diversity with potential applications in various fields.

## Pharmaceutical and Drug Development

Given the known biological activities of menthol, including its analgesic, anti-inflammatory, and neuroprotective effects, **4-hydroxymenthol** and its derivatives are promising candidates for drug discovery.<sup>[1][2]</sup> The altered polarity and potential for new interactions due to the additional hydroxyl group could lead to novel pharmacological profiles. For instance, menthol and its derivatives have shown potential anti-cancer properties.<sup>[1][2]</sup>

## Flavor and Fragrance Industry

Menthol is a key ingredient in the flavor and fragrance industry due to its cooling sensation. **4-Hydroxymenthol**, as a derivative, could offer modified sensory properties, potentially leading to new cooling agents with different intensity or duration of effect.

## Chiral Synthesis

The chiral nature of **4-hydroxymenthol** makes it a valuable building block in asymmetric synthesis. Specific stereoisomers can be used as chiral auxiliaries or starting materials for the synthesis of other complex chiral molecules.

## Future Research

Future research will likely focus on the following areas:

- Development of highly stereoselective synthetic methods to access all possible stereoisomers of **4-hydroxymenthol** in high purity.
- Comprehensive biological evaluation of each stereoisomer to elucidate their structure-activity relationships.
- Investigation of the metabolic pathways of **4-hydroxymenthol** to understand its fate in biological systems.
- Exploration of new applications for **4-hydroxymenthol** and its derivatives in materials science and other fields.

## Conclusion

**4-Hydroxymenthol** is a multifaceted molecule whose chemical structure and stereochemistry present both challenges and opportunities for scientists. Its rich stereochemical landscape, arising from three chiral centers, gives rise to a family of isomers with potentially diverse and valuable properties. A thorough understanding of its structure, stereochemistry, and methods of characterization is crucial for unlocking its full potential in drug development, synthetic chemistry, and other scientific endeavors. The continued exploration of **4-hydroxymenthol** and its derivatives promises to yield exciting discoveries and innovative applications in the years to come.

## Experimental Protocols

### General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Hydroxymenthol Isomers

Objective: To separate and identify the different stereoisomers of **4-hydroxymenthol** in a sample.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for the separation of terpenes (e.g., a non-polar or medium-polar column)

Procedure:

- Sample Preparation: Dissolve the **4-hydroxymenthol** sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC injector port.
- GC Separation:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase temperature at a rate of 5 °C/min to 240 °C.
  - Final hold: Hold at 240 °C for 10 minutes.
- (Note: The temperature program may need to be optimized depending on the specific column and isomers being separated.)
- MS Detection:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Interface Temperature: 280 °C.
- Data Analysis:
  - Identify the peaks in the total ion chromatogram (TIC).
  - Analyze the mass spectrum of each peak to determine the fragmentation pattern.
  - Compare the retention times and mass spectra with those of authentic standards or with data from spectral libraries (e.g., NIST) for isomer identification.

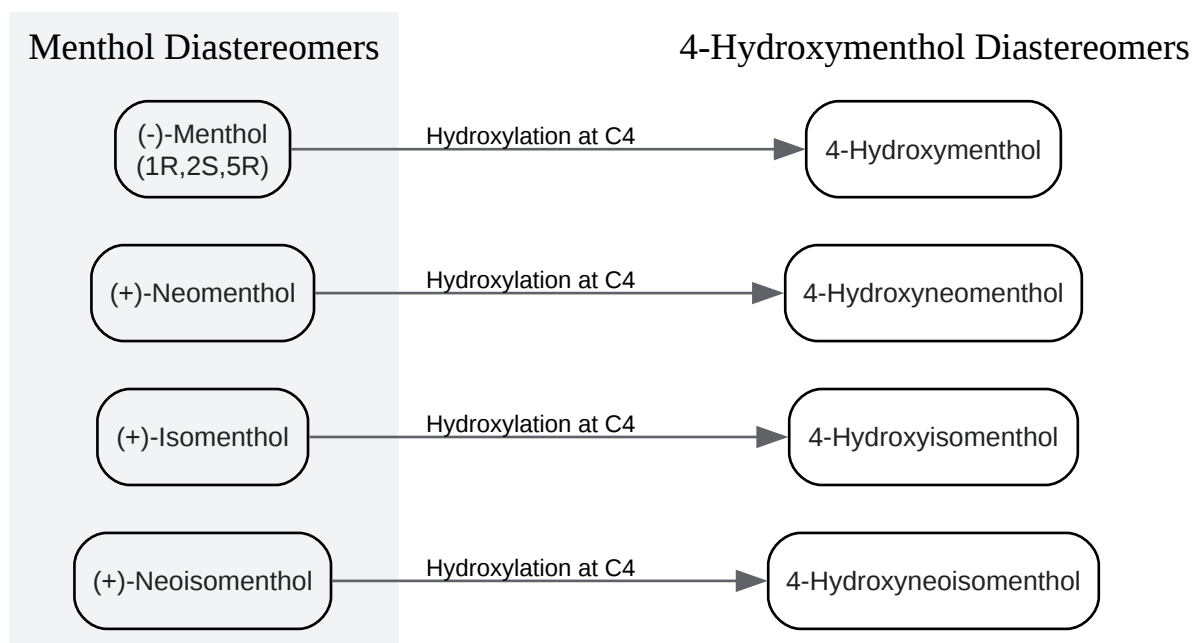
Rationale: This method utilizes the differences in volatility and interaction with the stationary phase of the GC column to separate the different stereoisomers. The mass spectrometer then provides structural information for each separated component, allowing for their identification.

## Visualizations

### Chemical Structure of 4-Hydroxymenthol

Caption: General chemical structure of the **4-hydroxymenthol** molecule.

## Stereochemical Relationships of Menthol Diastereomers



[Click to download full resolution via product page](#)

Caption: Relationship between menthol diastereomers and their 4-hydroxylated counterparts.

## References

- Kobler, C., & Effenberger, F. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. *Chemistry*, 11(9), 2783-7. [[Link](#)]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16666, (-)-Menthol. [[Link](#)]
- National Institute of Standards and Technology. Cyclohexanemethanol, 4-hydroxy- $\alpha,\alpha,4$ -trimethyl-. In NIST Chemistry WebBook. [[Link](#)]
- Härtner, J., & Reinscheid, U. M. (2008). Conformational analysis of menthol diastereomers by NMR and DFT computation. *Journal of Molecular Structure*, 872(1-3), 145-149. [[Link](#)]
- National Institute of Standards and Technology. **4-Hydroxymenthyl**. In NIST Chemistry WebBook. [[Link](#)]

- Reinscheid, U. M., & Reinscheid, F. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. *Journal of Molecular Structure*, 1103, 166-176. [[Link](#)]
- Härtner, J., & Reinscheid, U. M. (2008). Conformational analysis of menthol diastereomers by NMR and DFT computation. *Journal of Molecular Structure*, 872(1-3), 145-149. [[Link](#)]
- Li, Y., et al. (2024). Menthol and Its Derivatives: Exploring the Medical Application Potential. *Molecules*, 29(18), 4255. [[Link](#)]
- Choi, J. H., et al. (2017). Improvement of the pharmacological activity of menthol via enzymatic  $\beta$ -anomer-selective glycosylation. *AMB Express*, 7(1), 167. [[Link](#)]
- Kamatou, G. P., et al. (2013). Menthol--pharmacology of an important naturally medicinal "cool". *Phytochemistry*, 96, 5-13. [[Link](#)]
- Reinscheid, U. M., & Reinscheid, F. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. *Journal of Molecular Structure*, 1103, 166-176. [[Link](#)]
- Xu, Y., et al. (2015). Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study. *Frontiers in Chemistry*, 3, 17. [[Link](#)]
- Orvis, J. (2017, April 7). Characterization of Menthol [Video]. YouTube. [[Link](#)]
- Wikipedia. (2023, December 2). 4-Hydroxy-TEMPO. [[Link](#)]
- Reich, H. J. NMR Spectroscopy –  $^1\text{H}$  NMR Chemical Shifts. In *Organic Chemistry Data & Info*. [[Link](#)]
- Cheméo. Chemical Properties of p-Menthane-3,8-diol, cis-1,3,trans-1,4- (CAS 3564-98-5). [[Link](#)]
- National Institute of Standards and Technology. **4-Hydroxymenthol**. In *NIST Chemistry WebBook*. [[Link](#)]

- Burka, R. J., et al. (2015). Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. *The Journal of Organic Chemistry*, 80(20), 10185–10195. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 2. Menthol--pharmacology of an important naturally medicinal "cool" - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. 4-Hydroxymenthol|High-Purity Reference Standard [[benchchem.com](http://benchchem.com)]
- 4. [pure.mpg.de](http://pure.mpg.de) [[pure.mpg.de](http://pure.mpg.de)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 6. [pure.mpg.de](http://pure.mpg.de) [[pure.mpg.de](http://pure.mpg.de)]
- 7. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. [youtube.com](http://youtube.com) [[youtube.com](http://youtube.com)]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Hydroxymenthol: Chemical Structure and Stereochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139006/docs#an-in-depth-technical-guide-to-4-hydroxymenthol-chemical-structure-and-stereochemical-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)